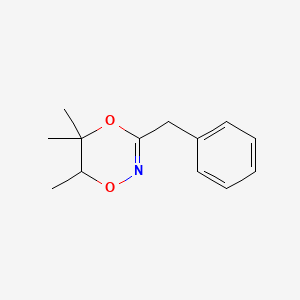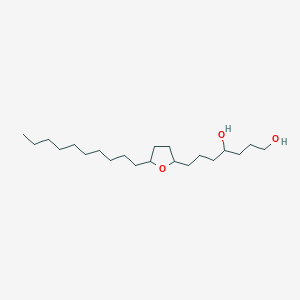
7-(5-Decyloxolan-2-YL)heptane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-Decyloxolan-2-YL)heptane-1,4-diol is an organic compound characterized by its unique molecular structure, which includes a heptane backbone with a decyloxolan ring and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol typically involves the following steps:
Formation of the Decyloxolan Ring: The decyloxolan ring can be synthesized through the cyclization of a suitable precursor, such as a decyl-substituted diol, under acidic or basic conditions.
Attachment to the Heptane Backbone: The decyloxolan ring is then attached to a heptane backbone through a series of reactions, including esterification and reduction.
Introduction of Hydroxyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-(5-Decyloxolan-2-YL)heptane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
7-(5-Decyloxolan-2-YL)heptane-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The decyloxolan ring can also interact with hydrophobic regions of biomolecules, affecting their function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(5-Octyloxolan-2-YL)heptane-1,4-diol: Similar structure with an octyl group instead of a decyl group.
7-(5-Dodecyloxolan-2-YL)heptane-1,4-diol: Similar structure with a dodecyl group instead of a decyl group.
Uniqueness
7-(5-Decyloxolan-2-YL)heptane-1,4-diol is unique due to its specific decyloxolan ring and the presence of two hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and material science.
Propriétés
Numéro CAS |
143084-64-4 |
|---|---|
Formule moléculaire |
C21H42O3 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
7-(5-decyloxolan-2-yl)heptane-1,4-diol |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-14-20-16-17-21(24-20)15-10-12-19(23)13-11-18-22/h19-23H,2-18H2,1H3 |
Clé InChI |
HWPCQGCANKCDOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1CCC(O1)CCCC(CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
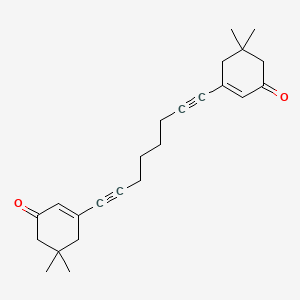
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
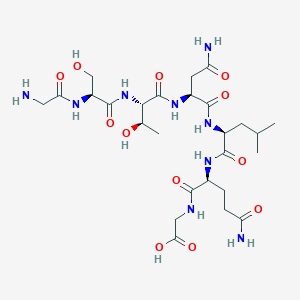
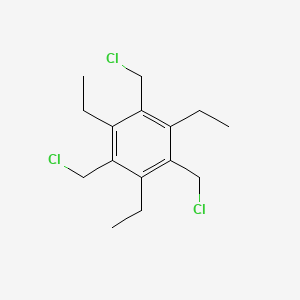



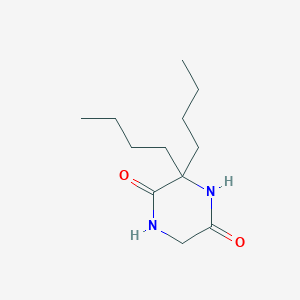
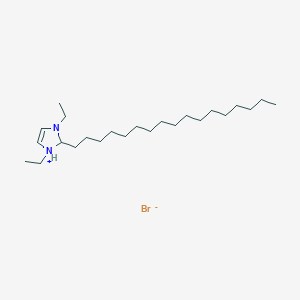
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
